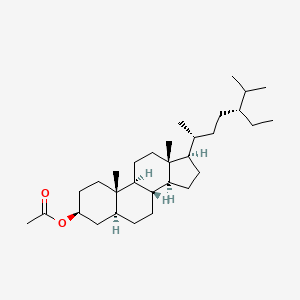
Stigmastanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmastanol acetate, also known as 24-ethylcoprostanol acetate or 5-dihydroclionasterol acetate, is a phytosterol ester derived from stigmastanol. Phytosterols are plant-derived sterols structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and potentially reduce cholesterol biosynthesis in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmastanol acetate can be synthesized through the acetylation of stigmastanol. The process involves reacting stigmastanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of stigmastanol from plant sources, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Stigmastanol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to stigmastanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of stigmastanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Stigmastanol acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its effects on cholesterol metabolism and potential as a cholesterol-lowering agent.
Medicine: Investigated for its potential therapeutic effects in reducing cholesterol levels and its role in cardiovascular health.
Industry: Utilized in the formulation of functional foods and dietary supplements aimed at lowering cholesterol
Mechanism of Action
Stigmastanol acetate exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with dietary cholesterol for incorporation into micelles, thereby reducing the amount of cholesterol absorbed into the bloodstream. Additionally, it may inhibit cholesterol biosynthesis in the liver, further contributing to its cholesterol-lowering effects .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: Another phytosterol with similar cholesterol-lowering properties.
β-Sitosterol: A widely studied phytosterol known for its ability to reduce cholesterol absorption.
Campesterol: Another plant sterol with cholesterol-lowering effects
Uniqueness
Stigmastanol acetate is unique due to its specific acetylated structure, which may influence its absorption and metabolism compared to other phytosterols. Its dual mechanism of action, involving both inhibition of cholesterol absorption and biosynthesis, sets it apart from other similar compounds .
Properties
CAS No. |
2364-21-8 |
|---|---|
Molecular Formula |
C31H54O2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H54O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h20-21,23-29H,8-19H2,1-7H3/t21-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
UOLJGJFAVGOXAH-FATFFRGYSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















